2-(1H-pyrazol-1-yl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYHHJYDUIIWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Pyrazol 1 Yl Benzo D Thiazole Analogues
Conventional Synthetic Routes to 2-(1H-pyrazol-1-yl)benzo[d]thiazole Core Structures
Conventional methods for synthesizing the this compound scaffold often rely on well-established condensation and cyclization reactions. A primary route involves the reaction of a 2-hydrazinyl-1,3-benzothiazole intermediate with a 1,3-dicarbonyl compound. researchgate.net For instance, 2-hydrazino-1,3-benzothiazole can be refluxed with various dicarbonyl compounds in a suitable solvent like ethanol (B145695) to yield the corresponding 2-(pyrazol-1-yl)-1,3-benzothiazole derivatives. researchgate.net
Another common strategy involves the condensation of 2-aminothiophenols with pyrazole-containing carboxylic acids or their derivatives. mdpi.com The use of dehydrating agents or high temperatures is often necessary to facilitate the cyclization to the benzothiazole (B30560) ring. For example, the reaction of 2-aminobenzenethiol with a pyrazolecarboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) can yield the target compound. mdpi.com
A notable synthesis involves reacting 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione in ethanol under reflux for 10 hours to produce 7-chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole. jbarbiomed.com This highlights a direct approach to forming the pyrazole (B372694) ring onto a pre-existing benzothiazole structure.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. nih.govbohrium.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Solvent-Free Reaction Systems
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. umich.edu These methods often involve grinding the solid reactants together, sometimes with a catalyst, which can lead to shorter reaction times and easier product isolation. umich.edunih.gov For the synthesis of related thiazole (B1198619) derivatives, a solvent-free approach has been described where 3,5-dimethyl-1H-pyrazole-1-carbothioamide is ground with an α-bromo-1,3-diketone in the presence of a base like sodium carbonate at room temperature. nih.gov This method avoids the use of volatile organic solvents, reducing environmental impact and operational hazards. Another green approach utilizes microwave irradiation in the presence of a green solvent like glycerol (B35011) to synthesize benzothiazole derivatives, resulting in higher yields and improved quality compared to conventional heating methods. ijzi.net
Regioselective Synthesis Strategies
Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing complex molecules like this compound analogues. Eco-friendly, NBS-assisted regioselective synthesis of new 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been achieved through the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. nih.gov The plausible mechanism for this regioselective synthesis involves the initial displacement of bromine from an α-bromo-1,3-diketone by the sulfur of the pyrazole-1-carbothioamide, followed by nucleophilic addition of the imine nitrogen to the less sterically hindered carbonyl carbon. nih.gov One-pot regioselective synthesis of benzo[d]imidazo[2,1-b]thiazoles has also been developed, employing a metal-free procedure with moderate to good yields. nih.gov
Multi-Step Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives often requires multi-step sequences to introduce specific substituents onto the core structure. These methods provide the flexibility to create a diverse library of compounds for structure-activity relationship studies.
Condensation Reactions for Scaffold Assembly
Condensation reactions are fundamental to building the benzothiazole framework. mdpi.comnih.gov The most prevalent method is the reaction of 2-aminobenzenethiol with a carbonyl-containing compound. mdpi.com A variety of catalysts and reaction conditions have been explored to improve the efficiency and greenness of this transformation. For instance, catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) under ultrasonic conditions have been used for the synthesis of 2-substituted benzothiazoles. bohrium.com
In a multi-step approach to related pyrazolyl-thiazole derivatives, chalcones are often used as starting materials. acgpubs.orgresearchgate.net These can be reacted with thiosemicarbazide (B42300) to form a pyrazoline-N-thioamide, which is then cyclized with a suitable ketone to yield the final thiazole ring. nih.gov For example, β-ketoester and ethanone (B97240) derivatives containing pyrazole/thiazole scaffolds have been synthesized in three to four steps starting from chalcones. acgpubs.orgresearchgate.net
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 2-Aminothiophenol | Aldehydes/Ketones | 2-Substituted Benzothiazoles | mdpi.comnih.gov |
| Chalcones | Thiosemicarbazide | Pyrazoline-N-thioamide | nih.gov |
| Pyrazoline-N-thioamide | Ketones | 2-(Pyrazol-1-yl)thiazole | nih.gov |
Derivatization Strategies for Structural Modification
Once the core this compound scaffold is assembled, further derivatization can be performed to introduce a wide range of functional groups. This allows for the fine-tuning of the molecule's properties. For instance, bis-pyrazolyl-thiazoles have been synthesized by reacting a bis-pyrazolylcarbothioamide with hydrazonoyl halides, leading to compounds with potential anti-tumor activity. nih.gov
Another derivatization strategy involves the reaction of 2-(chloromethyl)-benzo[d]-thiazole with hydroxy-substituted aryl methanones in the presence of a base to yield ether-linked derivatives. jyoungpharm.org Furthermore, regioselective C-H functionalization, such as Ir-catalyzed C-H borylation, allows for the introduction of versatile boryl groups at specific positions on the benzothiazole ring system, which can then be converted to a variety of other functional groups. acs.org
| Precursor | Reagent | Functionalization Type | Product | Reference |
| 5,5'-(1,4-phenylene)bis(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | Hydrazonoyl halides | Thiazole ring formation | 1,4-Bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes | nih.gov |
| 2-(Chloromethyl)-benzo[d]-thiazole | 2-Hydroxysubstitutedaryl-(substitutedaryl)-methanones | Ether linkage formation | (2-(Benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones | jyoungpharm.org |
| 2,1,3-Benzothiadiazole | B2Pin2, Ir catalyst | C-H Borylation | 5-Boryl or 4,6-diboryl BTD | acs.org |
Synthesis of Thiazole-Anchored Pyrazole Molecules
The synthesis of molecules where a pyrazole ring is tethered to a thiazole core has been accomplished through several innovative routes, often building upon established heterocyclic chemistry principles.
One prominent method involves the reaction of pyrazolin-N-thioamides with α-halo carbonyl compounds. For instance, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized in high yields (77–90%) by reacting pyrazolin-N-thioamides with reagents like ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran. nih.gov This approach utilizes the nucleophilic sulfur of the thioamide to construct the thiazole ring onto a pre-existing pyrazole scaffold. nih.gov
Another versatile strategy is the multi-component reaction approach. A consecutive four-component synthesis has been developed to produce 1-(thiazol-2-yl)pyrazole-3-carboxylates. beilstein-journals.org This process begins with the Hantzsch thiazole synthesis between β-bromocarbonyl compounds and 2-(propane-2-ylidene)thiosemicarbazide to form thiazolylhydrazones. Following acidic deprotection to yield thiazolylhydrazines, these intermediates react with enolates of 2,4-diketoesters to furnish the target pyrazoles. beilstein-journals.org
The Knoevenagel condensation provides another pathway. In a one-pot process, 1,3-dicarbonyl compounds are generated in situ from salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one. These intermediates then undergo a Knorr-type reaction with 2-hydrazinyl-4-phenylthiazoles to yield the corresponding pyrazole derivatives. beilstein-journals.org
Furthermore, existing heterocyclic cores can be elaborated. For example, 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides serve as precursors that can be transformed into a variety of thiazolyl-pyrazole derivatives through reactions with different hydrazonoyl chlorides. researchgate.net Similarly, pyrazole systems have been introduced into a 2-((4-acetylphenyl)amino)-4-methylthiazole core to create new thiazole-pyrazole analogues. arkat-usa.org
A selection of synthesized thiazole-anchored pyrazole molecules is presented below, showcasing the structural diversity achievable through these methods.
| Starting Materials | Reagents | Resulting Compound Structure | Reference |
|---|---|---|---|
| Pyrazolin-N-thioamides, Ethyl 2-chloro-3-oxobutanoate | Base | 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | nih.gov |
| β-bromocarbonyl compounds, 2-(propane-2-ylidene)thiosemicarbazide | 2,4-diketoester enolates, Acid | 1-(Thiazol-2-yl)pyrazole-3-carboxylate | beilstein-journals.org |
| 3-Formylchromone, 1-[4-(4-bromophenyl)thiazol-2-yl]hydrazine | Potassium hydroxide, Ethanol | (1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone | nih.gov |
| 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Hydrazonoyl chlorides | Thiazolyl-pyrazole derivative | researchgate.net |
Mechanistic Aspects of this compound Formation
The formation of the this compound scaffold is most commonly achieved through the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry. This pathway involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com For the specific synthesis of the title compound, the key precursor is 2-hydrazinylbenzo[d]thiazole .
The reaction mechanism can be delineated in the following steps:
Precursor Synthesis : The starting material, 2-hydrazinylbenzo[d]thiazole, is typically prepared via the nucleophilic substitution reaction of 2-mercaptobenzothiazole (B37678) with hydrazine hydrate. researchgate.net
Initial Nucleophilic Attack : The reaction commences with the nucleophilic attack of the 2-hydrazinylbenzo[d]thiazole on one of the carbonyl groups of a 1,3-dicarbonyl compound (e.g., acetylacetone). The terminal -NH₂ group of the hydrazine moiety is generally more nucleophilic than the nitrogen atom adjacent to the benzothiazole ring and initiates the attack. researchgate.net
Hydrazone Formation : This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a stable hydrazone intermediate.
Intramolecular Cyclization : The subsequent step is an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine linkage onto the remaining carbonyl group. This cyclization step forms a five-membered ring.
Dehydration and Aromatization : The resulting cyclic intermediate, a 5-hydroxy-pyrazoline derivative, is unstable and undergoes a final dehydration step. researchgate.net The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic pyrazole ring directly attached to the benzothiazole moiety at the N-1 position.
This entire process is a cyclocondensation reaction, which is often carried out in a suitable solvent like ethanol and may be catalyzed by acid. youtube.com The regioselectivity of the reaction (i.e., the final orientation of substituents on the pyrazole ring) is determined by which carbonyl group of an unsymmetrical dicarbonyl compound is attacked first and the relative stability of the intermediates. researchgate.net
Spectroscopic and Analytical Characterization of 2 1h Pyrazol 1 Yl Benzo D Thiazole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy is used to determine the number, environment, and connectivity of protons in a molecule. For pyrazole-benzothiazole derivatives, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons of the benzothiazole (B30560) ring system and the protons of the pyrazole (B372694) ring. For instance, in the derivative 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the protons of the benzothiazole ring appear as multiplets in the δ 7.34-8.03 ppm range, while the pyrazolone (B3327878) proton gives a singlet at δ 8.35 ppm. acs.org The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern on both heterocyclic rings.
In another example, the ¹H NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, a related but distinct structure, shows characteristic singlets for the pyrazole C4 proton and the thiazole (B1198619) C5 proton at δ 7.17 and 7.42 ppm, respectively. researchgate.net The aromatic protons of the various phenyl rings appear as multiplets in the expected downfield region. researchgate.net
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is employed to make unambiguous assignments of the ¹H and ¹³C signals, especially for complex structures. nih.gov These experiments reveal correlations between protons (COSY), directly bonded carbon-hydrogen atoms (HSQC), and long-range carbon-hydrogen couplings (HMBC), which are crucial for elucidating the exact connectivity of the atoms within the molecule. jbarbiomed.com For example, in the structural analysis of newly synthesized norspermidine derivatives incorporating heterocyclic moieties, 2D NMR was essential for establishing the definitive structures. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectra of 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivatives show characteristic absorption bands that confirm the presence of the benzothiazole and pyrazole moieties.
Key vibrational bands observed in the FTIR spectra of related derivatives include:
C=N stretching: This vibration, characteristic of the thiazole and pyrazole rings, typically appears in the 1590-1620 cm⁻¹ region. For example, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows a C=N stretch at 1598 cm⁻¹. acs.org
Aromatic C=C stretching: These vibrations from both the benzene (B151609) and pyrazole rings are generally observed in the 1450-1600 cm⁻¹ range. fyicenter.com
Aromatic C-H stretching: These bands are typically found above 3000 cm⁻¹, as seen in a derivative with a peak at 3068 cm⁻¹. acs.org
C-S stretching: The benzothiazole C-S group also gives rise to characteristic absorptions. nih.gov
In a study of 8b-hydroxy-1-(4-methylbenzo[d]thiazol-2-yl)-3-(p-tolyl)-1,8b-dihydroindeno[1,2-c]pyrazol-4(2H)-one, characteristic FTIR peaks were observed at 1707 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), and a broad band at 3416 cm⁻¹ for O-H and N-H stretching. nih.gov Similarly, the IR spectrum of 2-(1H-pyrrol-2-yl)benzothiazole, a related heterocyclic structure, displayed key bands at 3122 cm⁻¹ (N-H), 1557 cm⁻¹ (C=N), and 1486 cm⁻¹ (C=C). jbarbiomed.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify its elemental composition. This method is routinely used to confirm the identity and purity of newly synthesized pyrazole-benzothiazole derivatives. nih.gov
For example, the elemental analysis of the derivative 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one was performed with the following results:
Calculated for C₁₂H₁₁N₃OS: C, 58.76%; H, 4.52%; N, 17.13%; S, 13.07%.
Found: C, 58.66%; H, 4.40%; N, 17.08%; S, 13.14%. acs.org The close correlation between the calculated and found values provides strong evidence for the assigned molecular formula. acs.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. fyicenter.com For pyrazole-benzothiazole derivatives, TLC is typically performed on silica (B1680970) gel plates. fyicenter.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.
In the synthesis of various benzothiazole-linked hydroxypyrazolones, TLC was used to monitor the reaction's completion. For example, the product 1-(6-Fluorobenzo[d]thiazol-2-yl)-8b-hydroxy-3-phenyl-1,8b-dihydroindeno[1,2-c]pyrazol-4(2H)-one showed an Rf value of 0.34 in a hexane:ethyl acetate (B1210297) (75:25 v/v) solvent system. nih.gov Different solvent systems can be employed to achieve optimal separation of various derivatives.
Structure Activity Relationship Sar Studies of 2 1h Pyrazol 1 Yl Benzo D Thiazole Derivatives
Elucidation of Pharmacophoric Elements within the 2-(1H-pyrazol-1-yl)benzo[d]thiazole Scaffold
The this compound scaffold is composed of two key heterocyclic rings: a pyrazole (B372694) and a benzothiazole (B30560), connected by a nitrogen-carbon bond. Both moieties are considered important pharmacophores, contributing to a wide range of biological activities. fyicenter.comnih.govpcbiochemres.com The benzothiazole nucleus, with its fused benzene (B151609) and thiazole (B1198619) rings, provides a rigid, electron-rich system that can engage in various interactions with biological targets. nih.gov The pyrazole ring, a five-membered diazole, is also a cornerstone of many approved drugs and is known for its metabolic stability and diverse therapeutic applications. nih.gov
The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced or novel mechanisms of action. fyicenter.com The nitrogen atoms in both rings, along with the sulfur atom in the benzothiazole moiety, can act as hydrogen bond acceptors, while the aromatic nature of the scaffold allows for π-π stacking interactions. nih.gov These features are critical for the binding of these derivatives to the active sites of enzymes and receptors.
Impact of Substituent Variation on Modulatory Effects
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on both the pyrazole and benzothiazole rings.
The substitution pattern on the pyrazole ring plays a significant role in modulating the biological activity of these compounds. For instance, in a series of pyrazole-based inhibitors, the introduction of different aryl moieties at positions 3 and 5 of the pyrazole ring was evaluated to modulate inhibitory activity and selectivity. nih.gov It was found that even a simple 3,5-diphenylpyrazole (B73989) exhibited high inhibitory activity. nih.gov
Further modifications, such as the introduction of methyl or benzyl (B1604629) groups, led to a decrease in activity, while a cyclopentyl moiety resulted in similar activity to the unsubstituted phenyl derivative. nih.gov The introduction of acidic groups, like carboxyphenyl moieties, was also explored. A meta-substitution with a carboxylic acid group on the phenyl ring increased activity against certain enzymes, and the use of carboxylic acid bioisosteres generally improved activity. nih.gov In some cases, trifluoromethylphenyl-substituted pyrazole derivatives have shown potent antibacterial activity. nih.gov
Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity
| Compound | Substitution at Pyrazole Ring | Observed Biological Effect | Reference |
| 7a | 3,5-diphenyl | High inhibitory activity against meprin α | nih.gov |
| 14a | 3-phenyl-5-methyl | Decrease in inhibitory activity | nih.gov |
| 14b | 3-phenyl-5-benzyl | Decrease in inhibitory activity | nih.gov |
| 14c | 3-phenyl-5-cyclopentyl | Similar activity to 7a | nih.gov |
| 14j | 3-(m-carboxyphenyl)-5-phenyl | Increased activity against meprin β | nih.gov |
Substitutions on the benzothiazole ring are also crucial for determining the biological profile of these derivatives. The active sites for substitution on the benzothiazole molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in The nature and position of these substituents can significantly influence the compound's potency. pharmacyjournal.in
For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzothiazole ring system, thereby affecting its interaction with biological targets. In a study of 2-aminobenzothiazole (B30445) derivatives, modifications at the 6-position were found to produce the most active compounds for inhibiting Pseudomonas aeruginosa virulence phenotypes. nih.gov Specifically, a trifluoromethyl sulfonyl group at the 6-position was a key modification. nih.gov
In other studies, the introduction of groups like thiol, amino, and pyrazoline moieties at the 2-position, or -OH, -OCH3, and -CH3 at the 6-position, has been shown to boost the potency of benzothiazole derivatives. pharmacyjournal.in Furthermore, halogen substituents have been linked to anticonvulsant properties, while -OCH3 substituents have been associated with anti-Alzheimer's activity. pharmacyjournal.in
Table 2: Influence of Benzothiazole Ring Substitutions on Biological Activity
| Substitution Position | Substituent Group | Associated Biological Activity | Reference |
| 2 | Thiol, Amino, Pyrazoline | Increased Potency | pharmacyjournal.in |
| 6 | -OH, -OCH3, -CH3 | Increased Potency | pharmacyjournal.in |
| - | Halogen | Anticonvulsant | pharmacyjournal.in |
| - | -OCH3 | Anti-Alzheimer's | pharmacyjournal.in |
| 6 | Trifluoromethyl sulfonyl | Inhibition of P. aeruginosa virulence | nih.gov |
The nature of the linkage between the pyrazole and benzothiazole moieties, or between the core scaffold and other functional groups, can significantly impact the biological activity. In some instances, a propanamide linker has been used to connect the benzothiazole ring to a pyrrolidine (B122466) or morpholine (B109124) ring, leading to compounds with inhibitory activity against monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE). researchgate.net
A study on cyanoguanidine-based P2X7 receptor antagonists investigated the effect of modifying the cyanoguanidine linker. researchgate.net Replacing it with a urea (B33335) linker resulted in a substantial reduction in potency, highlighting the critical role of the linker's chemical nature in maintaining biological activity. researchgate.net In another series of compounds, an imine (azomethine) linkage was used to conjugate pyrazole and benzothiazole moieties, which is a common feature in many biologically active compounds. fyicenter.com
Conformational Analysis and its Correlation with Activity
Conformational analysis provides insights into the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its interaction with biological targets. Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the conformational and thermodynamic features of benzothiazole derivatives. mdpi.comresearchgate.net
These studies calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), polarizability, and hyperpolarizability. mdpi.com A low ΔE value suggests that the compound is kinetically less stable and more reactive. mdpi.com For instance, in a series of benzothiazole derivatives, a compound with two -CF3 moieties had the lowest ΔE, indicating it was the least stable and most reactive. mdpi.com
Mechanistic Investigations into Biological Modulations by 2 1h Pyrazol 1 Yl Benzo D Thiazole
Enzyme Inhibition Pathways
Derivatives of the 2-(1H-pyrazol-1-yl)benzo[d]thiazole scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases. The fusion of the pyrazole (B372694) and benzothiazole (B30560) rings creates a unique pharmacophore that can interact with the active sites of these enzymes, leading to their inhibition. nih.govacs.orgnih.gov
Research has shown that certain pyrazolyl-thiazole hybrids are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), kinases that are often overexpressed in cancer cells. nih.govnih.gov For instance, a novel series of pyrazolyl-thiazole derivatives demonstrated potent dual inhibitory activity against both HER-2 and EGFR. nih.gov One particular compound, a naphthoyl-pyrazolyl-thiazole hybrid, exhibited promising EGFR and HER-2 inhibitory activities with IC₅₀ values of 4.98 nM and 9.85 nM, respectively. nih.gov The inhibitory mechanism often involves the compound binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation. nih.govnih.gov
Furthermore, pyrazole-thiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Other enzyme targets for this class of compounds include carbonic anhydrases (CAs), which are involved in processes like pH regulation and fluid secretion. acs.orgnih.gov A series of thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed as nonsulfonamide inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII. acs.orgnih.gov Additionally, pyrazole thioether analogs have shown inhibitory activity against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for bacterial lysine (B10760008) biosynthesis, highlighting their potential as antibiotics. nih.gov
| Derivative Class | Enzyme Target | Reported IC₅₀ Values | Reference |
|---|---|---|---|
| Naphthoyl-pyrazolyl-thiazole hybrid (18c) | EGFR | 4.98 nM | nih.gov |
| Naphthoyl-pyrazolyl-thiazole hybrid (18c) | HER-2 | 9.85 nM | nih.gov |
| Pyrazolyl-thiazole (5a) | EGFR | 0.06 µM | nih.gov |
| Pyrazolyl-thiazole (5b) | EGFR | 0.18 µM | nih.gov |
| Pyrazolyl-thiazolidinone (16a) | COX-2 | Selectivity Index = 134.6 | nih.gov |
Receptor Binding and Activation Mechanisms
The structural framework of this compound allows for interaction with various cellular receptors. A notable example is the cannabinoid receptor type 2 (CB2). researchgate.net The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed on immune cells. Its activation is associated with anti-inflammatory effects without the psychoactive side effects linked to the CB1 receptor. researchgate.net
Studies on a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, which contain the core benzothiazole structure, demonstrated high affinity and selectivity for CB2 receptors, with Kᵢ values in the picomolar to low nanomolar range. researchgate.net These compounds were found to act as agonists, activating the receptor and subsequently initiating downstream signaling cascades that mediate anti-inflammatory responses. researchgate.net The rational design of these molecules, modifying substituents on the benzothiazole and pyrazole rings, allows for the fine-tuning of binding affinity and functional activity at these receptors. researchgate.net
Interactions with Cellular Targets at a Molecular Level
At the molecular level, derivatives of this compound engage in specific interactions with various cellular components to exert their biological effects. Molecular docking and Western blot analyses have provided insights into these interactions.
In the context of EGFR inhibition, pyrazole-thiadiazole compounds have been shown to form crucial interactions within the receptor's active site. nih.gov For example, the secondary amine group of a derivative can interact with the amino acid residue Asp831, while the nitro group can interact with Met769. nih.gov Furthermore, the nitrogen atom of the pyrazole ring has been observed to interact with Asp776. nih.gov These specific hydrogen bonds and hydrophobic interactions are vital for the stable binding and inhibition of the enzyme. nih.gov
Beyond direct enzyme inhibition, these compounds can modulate signaling pathways. One study suggested that a derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole, may exert its anticonvulsant activity by affecting GABAergic neurotransmission, indicating an interaction with components of the GABA system. nih.gov In cancer cells, these compounds can influence the expression levels of key regulatory proteins. For instance, treatment of HepG2 liver cancer cells with a potent pyrazolyl-thiazole derivative led to a significant upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.gov
Apoptosis Induction Mechanisms
A significant mechanism through which this compound derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is a highly regulated process essential for eliminating damaged or cancerous cells.
Research has demonstrated that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov A detailed mechanistic study on a derivative, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (compound 8l), showed that it induced apoptosis in MDA-MB-231 breast cancer cells. nih.gov This was confirmed by Western blot analysis, which revealed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov The ratio of Bax to Bcl-2 is a critical determinant for the cell's commitment to apoptosis. An increase in this ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Further studies on other pyrazolyl-thiazole hybrids have corroborated these findings. Treatment of HepG2 cells with a potent compound resulted in a significant increase in the levels of caspases-3, -8, and -9. nih.gov Caspase-9 is an initiator caspase in the intrinsic pathway, while caspase-8 is an initiator in the extrinsic pathway, and caspase-3 is a key executioner caspase. The activation of these caspases confirms the induction of apoptosis. Flow cytometry analysis using Annexin V/PI staining has also been employed to quantify the apoptotic cell population, showing a concentration-dependent increase in apoptotic cells upon treatment with these compounds. nih.gov The pyrazole nucleus itself has been shown to induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes. nih.gov
| Derivative | Cell Line | Molecular Effect | Reference |
|---|---|---|---|
| Compound 8l | MDA-MB-231 | Downregulation of Bcl-2, Upregulation of Bax | nih.gov |
| Compound 18c | HepG2 | Upregulation of P53 (8.6-fold) | nih.gov |
| Compound 18c | HepG2 | Upregulation of Bax (8.9-fold) | nih.gov |
| Compound 18c | HepG2 | Inhibition of Bcl-2 (0.34-fold) | nih.gov |
| Compound 18c | HepG2 | Upregulation of Caspase-3 (9-fold) | nih.gov |
| Compound 18c | HepG2 | Upregulation of Caspase-8 (2.3-fold) | nih.gov |
| Compound 18c | HepG2 | Upregulation of Caspase-9 (7.6-fold) | nih.gov |
Computational Chemistry and Molecular Modeling of 2 1h Pyrazol 1 Yl Benzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 2-(1H-pyrazol-1-yl)benzo[d]thiazole and its analogs, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to optimize molecular geometries and understand their electronic structure. jcsp.org.pk
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. jcsp.org.pkbohrium.com A smaller energy gap suggests higher reactivity and potential for biological activity. bohrium.com These calculations reveal that the distribution of HOMO and LUMO orbitals influences the molecule's bioactivity. bohrium.com
Furthermore, DFT is used to calculate various chemical reactivity descriptors:
Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy. researchgate.net
Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy. researchgate.net
Electronegativity (χ): A measure of an atom's ability to attract shared electrons. researchgate.net
Global Hardness (η) and Softness (S): Hardness indicates resistance to change in electron distribution, while softness is the reciprocal of hardness. researchgate.net Softer molecules are generally more reactive. scirp.org
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. scirp.org
These descriptors provide a comprehensive understanding of the molecule's reactivity and potential interaction mechanisms. researchgate.netscirp.org For instance, the analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, helps identify the electrophilic and nucleophilic sites on the molecule, which are crucial for predicting intermolecular interactions. scirp.orgresearchgate.net The red regions on an MEP map indicate electron-rich areas (nucleophilic), while blue regions signify electron-deficient areas (electrophilic). scirp.org
Studies on related pyrazole-thiazole hybrids have shown that most of these compounds have planar structures, a feature confirmed by DFT optimized geometries. bohrium.com The planarity of the molecule can influence its ability to intercalate with DNA or fit into the active sites of enzymes. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target.
For derivatives of this compound, molecular docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. For example, docking simulations have been used to investigate the binding of pyrazole-thiazole hybrids to the urate oxidase crystal structure (PDB: 1R4U) to understand their antioxidant reactivity. bohrium.com Similarly, benzothiazole-thiazole hybrids have been designed and docked into the p56lck kinase domain (PDB: 1QPC) to explore their potential as anticancer agents. biointerfaceresearch.com
The results of docking studies are often expressed as a docking score, which estimates the binding affinity of the ligand to the target. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govnih.gov For example, docking of thiazolyl-pyrazoline derivatives into the HER-2 active site has helped to identify the probable binding model and rationalize their anticancer activity. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-receptor complex.
For thiazole-conjugated pyrazole (B372694) derivatives, MD simulations have been performed to validate the findings of molecular docking studies. These simulations, often run for nanoseconds, confirm the structural stability of the ligand-receptor complex over the simulation period. nih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand and the protein, and identify stable interactions that persist over time. This information is crucial for understanding the binding dynamics and for the rational design of more effective inhibitors. jchemlett.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones.
Both 2D- and 3D-QSAR studies have been applied to pyrazole and thiazole (B1198619) derivatives to understand the structural requirements for their biological activities. nih.govijsdr.org In 2D-QSAR, the model is built using descriptors derived from the 2D structure of the molecules. nih.gov In 3D-QSAR, the 3D alignment of the molecules is considered to generate fields (e.g., steric and electrostatic) that are correlated with activity. ijsdr.org
For instance, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, indicating that adjacency and distance matrix descriptors are important for their activity. nih.gov 3D-QSAR studies on pyrazolyl-thiazolinone derivatives have used methods like k-Nearest Neighbor (k-NN) to build models based on steric and electrostatic fields. ijsdr.org These models can then be used to design new compounds with potentially higher potency. nih.gov
Prediction of Molecular Properties for Biological Performance
Computational tools are also widely used to predict the pharmacokinetic properties of drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process can help to reduce the attrition rate of drug candidates in later stages of development.
For derivatives of this compound, ADMET prediction has been used to evaluate their drug-likeness and potential for oral bioavailability. nih.govresearchgate.net These predictions are often based on empirical rules, such as Lipinski's rule of five, which provides a general guideline for the oral bioavailability of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com
Software tools can predict a wide range of properties, including intestinal absorption, blood-brain barrier penetration, hepatotoxicity, and plasma protein binding. nih.gov For example, ADMET predictions for some thiazole-pyrazole derivatives have indicated favorable pharmacokinetic properties, such as excellent intestinal absorption and a lack of hepatotoxicity. nih.gov These in silico predictions are invaluable for prioritizing compounds for further experimental investigation.
Coordination Chemistry of 2 1h Pyrazol 1 Yl Benzo D Thiazole As a Ligand
Synthesis and Characterization of Metal Complexes
There are no available research articles detailing the synthesis and characterization of metal complexes specifically with 2-(1H-pyrazol-1-yl)benzo[d]thiazole. The scientific community has yet to report the reaction conditions, choice of metal precursors, or the spectroscopic and analytical data (such as IR, NMR, UV-Vis, and X-ray crystallography) for any such complexes.
Ligand Binding Modes and Coordination Geometries
Consequently, without synthesized complexes, the binding modes and coordination geometries of this compound remain theoretical. It is plausible that the ligand could coordinate to a metal center in a bidentate fashion, utilizing the nitrogen atom of the thiazole (B1198619) ring and one of the nitrogen atoms from the pyrazole (B372694) ring. This would form a stable five-membered chelate ring. However, other coordination modes, such as monodentate or bridging, cannot be ruled out without experimental evidence. The resulting coordination geometries around the metal center would be dependent on the metal ion, its oxidation state, and the stoichiometry of the reaction, all of which are yet to be investigated.
Electronic and Magnetic Properties of Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand and the resulting coordination environment. As no metal complexes of this compound have been reported, there is no data on their electronic absorption spectra, emission properties, or magnetic susceptibility. Such studies are crucial for understanding the nature of metal-ligand bonding and for potential applications in areas like molecular magnetism and photoactive materials.
Potential Catalytic Applications of Metal-2-(1H-pyrazol-1-yl)benzo[d]thiazole Complexes
The catalytic potential of metal complexes is a major driver of ligand design and synthesis. While metal complexes of other pyrazole and benzothiazole-containing ligands have shown promise in various catalytic transformations, the catalytic activity of complexes derived from this compound is an entirely unexplored area. Future research would be needed to investigate their potential in catalysis, for example, in cross-coupling reactions, oxidation, or polymerization reactions.
Emerging Applications of 2 1h Pyrazol 1 Yl Benzo D Thiazole in Materials Science
Optical and Photophysical Properties for Optoelectronic Devices
The inherent donor-acceptor character of the 2-(1H-pyrazol-1-yl)benzo[d]thiazole scaffold is central to its promising optical and photophysical properties. This intramolecular charge transfer characteristic often results in molecules with strong absorption in the near-ultraviolet region and fluorescence emission in the blue-green part of the spectrum, frequently with high quantum yields and large Stokes shifts. researchgate.net These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The photophysical properties can be fine-tuned by chemical modification. For instance, the introduction of different substituents allows for the modulation of the electronic energy levels and band gap of the materials. Studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated that even simple alkyl appendages can influence the crystal packing, which in turn dictates the solid-state fluorescence, with emissions spanning the entire visible spectrum from blue to orange-red. rsc.org
Derivatives of benzothiazole (B30560) are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and data storage. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model and predict the NLO response of these molecules, guiding the design of new materials with enhanced performance. dntb.gov.ua The goal is to create chromophores with a high NLO response by optimizing the donor-π-acceptor structure. dntb.gov.ua
Below is a table summarizing the photophysical properties of some benzothiazole derivatives, illustrating the impact of structural modifications on their optical characteristics.
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |
| 3-(Benzo[d]thiazol-2-yl)-8-phenyl-BODIPY (TC497) | Not Specified | Not Specified | Not Specified | mdpi.com |
| 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BTDP) | Varies with solvent polarity | Varies with solvent polarity | Various | researchgate.net |
| 2-(4-Dimethylaminophenyl)benzothiazole (Me2N-pbtH) | Not Specified | Not Specified | Not Specified | nih.gov |
Note: Specific absorption and emission maxima are highly dependent on the solvent and the specific substituents on the core structure. The table provides a general overview based on available research.
Design of Fluorescent Probes and Sensors
The fluorescence of this compound derivatives can be sensitive to the surrounding chemical environment, making them excellent candidates for the development of fluorescent probes and sensors. The interaction of the molecule with specific analytes can lead to a change in its fluorescence intensity or a shift in its emission wavelength, providing a detectable signal.
A notable application is in the detection of metal ions. For instance, certain benzothiazole-based sensors exhibit a "turn-on" fluorescence response in the presence of zinc ions (Zn²⁺) due to the formation of a complex that enhances the fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net Some of these sensors have shown high selectivity and sensitivity, with detection limits in the nanomolar range. researchgate.net Conversely, some 1-(2-benzothiazolyl)pyrazolines demonstrate fluorescence quenching in the presence of various transition metal ions like Fe³⁺, Cu²⁺, and Hg²⁺, as well as anions such as F⁻, enabling their selective detection. researchgate.net
The design of these sensors often involves incorporating specific binding sites into the molecular structure that can selectively interact with the target analyte. The pyrazole (B372694) and benzothiazole nitrogen atoms can act as coordination sites for metal ions. The sensitivity and selectivity of these probes can be modulated by altering the substituents on the aromatic rings.
| Sensor/Probe | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Benzo[d]imidazo[2,1-b]thiazole-based sensor (BIT-3) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not Specified | researchgate.net |
| 1-(2-Benzothiazolyl)pyrazolines | Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, Ni²⁺, Al³⁺, S²⁻, F⁻ | Fluorescence Quenching | Not Specified | researchgate.net |
| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) | pH, Zn²⁺ | pH-induced emission "off-on-off", Fluorescence enhancement | Not Specified | nih.gov |
Integration into Polymeric and Nanomaterial Architectures
To harness the properties of this compound and its derivatives on a larger scale and to develop robust materials, they are often integrated into polymeric and nanomaterial architectures. This approach can enhance their processability, stability, and performance in various applications.
Polymeric Architectures:
The thiazole (B1198619) and benzothiazole moieties can be incorporated as building blocks in the main chain of conjugated polymers. These polymers are of interest for applications in polymer solar cells (PSCs) and other organic electronic devices. The thiazolo[5,4-d]thiazole unit, for example, is an electron-deficient system with a rigid, planar structure that facilitates efficient intermolecular π-π stacking, which is beneficial for charge transport. researchgate.net By copolymerizing these units with various electron-donating monomers, the band gap, electronic energy levels, and charge carrier mobilities of the resulting polymers can be tailored to optimize device performance. researchgate.net For instance, a poly(triphenylamine-thiazolo[5,4-d]thiazole) (p-TPTT) dye has been synthesized and shown to have a low optical band gap and good thermal stability. researchgate.net
Nanomaterial Architectures:
Functionalizing nanomaterials with this compound derivatives is another promising strategy. Magnetic nanoparticles (MNPs) functionalized with benzothiazole or benzoxazole (B165842) derivatives have been developed as recyclable catalysts for organic synthesis. nanomaterchem.comjsynthchem.com The functionalization of the nanoparticle surface with these organic molecules can create active sites for catalysis. nih.gov
Furthermore, the integration of these fluorescent molecules with nanomaterials can lead to novel sensing platforms. The large surface area of nanoparticles allows for a high loading of sensor molecules, potentially amplifying the detection signal. nih.gov For instance, the surface of nanoparticles can be tailored with specific ligands that interact with target analytes, leading to enhanced cellular internalization or selective absorption for biomedical applications. nih.gov
| Polymer/Nanomaterial | Application | Key Features | Reference |
| Thiazolothiazole-based copolymers (P1, P2, P3) | Polymer Solar Cells | Tunable band gaps and electronic energy levels | researchgate.net |
| Poly(triphenylamine-thiazolo[5,4-d]thiazole) (p-TPTT) | Organic Electronics | Low optical band gap, good thermal stability | researchgate.net |
| Fe₃O₄ Nanoparticles functionalized with Serine-CuI | Catalysis | Recyclable catalyst for synthesis of 2-substituted benzothiazoles | nanomaterchem.com |
| Magnetic Nanoparticles functionalized with Benzo[d]oxazole | Catalysis | Recyclable catalyst for synthesis of 1,4-dihydropyridines | jsynthchem.com |
Future Research Directions and Translational Perspectives for 2 1h Pyrazol 1 Yl Benzo D Thiazole Research
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methods is crucial for the exploration and application of 2-(1H-pyrazol-1-yl)benzo[d]thiazole and its derivatives. Future research in this area is geared towards greener, more efficient, and versatile synthetic routes.
Eco-friendly and one-pot multicomponent reactions are at the forefront of these efforts. nih.govnih.govbldpharm.com These methods offer significant advantages over traditional multi-step syntheses by reducing reaction times, minimizing waste, and often leading to higher yields. Recent studies have demonstrated the successful one-pot synthesis of various pyrazolyl-thiazole derivatives through the reaction of pyrazole (B372694) aldehydes, thiosemicarbazide (B42300), and α-halo ketones. nih.gov Grinding techniques and the use of eco-friendly catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) are also being explored to create more sustainable synthetic protocols. nih.gov The application of ultrasonic irradiation in the synthesis of related thiazole (B1198619) derivatives has also been shown to be a mild and efficient method. capes.gov.br
Furthermore, visible-light-promoted synthesis represents a novel and green approach for constructing benzothiazole-containing compounds. researchgate.netfrontiersin.org These methods often proceed without the need for external photocatalysts and under mild conditions, offering an attractive alternative for the synthesis of this compound derivatives.
A summary of promising synthetic approaches for related compounds is presented below:
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step. | Increased efficiency, reduced waste, and simplified procedures. |
| Grinding Techniques (Mechanochemistry) | Solvent-free or low-solvent reactions. | Environmentally friendly, reduced use of hazardous solvents. |
| Ultrasonic Irradiation | Use of ultrasound to promote reactions. | Faster reaction rates, milder conditions, and potentially higher yields. |
| Visible-Light-Promoted Synthesis | Utilizes visible light as an energy source. | Green and sustainable, avoids harsh reagents and high temperatures. |
| Eco-friendly Catalysts (e.g., DABCO) | Employs non-toxic and recyclable catalysts. | Reduced environmental impact and catalyst cost. |
Advanced Mechanistic Studies on Specific Biological Interactions
Derivatives of pyrazole and benzothiazole (B30560) have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmpu.edu.mo However, a detailed understanding of the specific molecular mechanisms underlying these activities for this compound is an area ripe for investigation.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. For instance, in the context of its anticancer potential, studies could investigate its ability to inhibit specific kinases, which are often dysregulated in cancer cells. nih.govresearchgate.net Pyrazole-based compounds have been identified as potent kinase inhibitors, and it is plausible that this compound could act on similar targets. researchgate.net Mechanistic studies could involve techniques such as molecular docking, enzymatic assays, and western blotting to identify and validate these interactions. frontiersin.orgrsc.orgnih.gov
In the realm of antimicrobial activity, research could delve into how the compound disrupts microbial processes. This could involve studying its effects on bacterial cell wall synthesis, DNA replication, or essential enzymatic pathways. Understanding these mechanisms is critical for the development of more potent and selective antimicrobial agents.
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a crucial future direction. These systems aim to deliver the compound specifically to the site of action, such as a tumor or an infected tissue.
Nanoparticle-based delivery systems offer a promising approach. mdpi.comnih.gov For instance, encapsulating the compound within chitosan (B1678972) nanoparticles could improve its solubility, stability, and bioavailability. mdpi.comnih.gov Chitosan, a natural and biocompatible polymer, can be functionalized to target specific cells or tissues.
Liposomal formulations are another attractive option for targeted drug delivery. sunatech.comrsc.org Liposomes can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified with ligands to target specific receptors on cancer cells, for example. Radiation-triggered liposomes are an innovative strategy where the drug is released from the liposome (B1194612) upon exposure to ionizing radiation, allowing for spatio-temporal control of drug release. sunatech.com
| Delivery System | Description | Potential Advantages for this compound |
| Chitosan Nanoparticles | Biodegradable and biocompatible polymer-based nanoparticles. | Enhanced solubility, stability, and potential for targeted delivery. mdpi.comnih.gov |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate a wide range of drugs and be surface-modified for targeting. sunatech.comrsc.org |
| Radiation-Triggered Liposomes | Liposomes that release their payload in response to radiation. | Spatio-temporal control of drug release, minimizing systemic toxicity. sunatech.com |
Diversification of Application Arenas
While the primary focus of research on this compound has been in the biomedical field, its unique chemical structure suggests potential applications in other areas of science and technology.
One promising area is materials science, particularly in the development of organic light-emitting diodes (OLEDs). Benzothiazole derivatives are known for their photophysical properties, and the incorporation of a pyrazole moiety could lead to novel materials with desirable electronic and luminescent characteristics. nih.gov Research in this direction would involve the synthesis of derivatives and the characterization of their photophysical properties, such as absorption, emission, and quantum yield.
Another potential application is in the field of corrosion inhibition. researchgate.netmdpi.com Benzothiazole and pyrazole derivatives have been shown to be effective corrosion inhibitors for various metals. The nitrogen and sulfur atoms in the this compound structure can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. Future studies could evaluate the efficacy of this compound and its derivatives as corrosion inhibitors for different metals and in various corrosive environments.
The development of chemical sensors is another avenue for exploration. The benzothiazole-pyrazole scaffold could be functionalized to selectively bind to specific ions or molecules, leading to a detectable change in its optical or electrochemical properties. This could pave the way for the development of novel sensors for environmental monitoring or clinical diagnostics.
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)benzo[d]thiazole and its derivatives?
The synthesis typically involves condensation reactions between benzo[d]thiazole precursors and pyrazole-containing reagents. For example:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : 2-Azidobenzo[d]thiazole reacts with terminal alkynes under Cu(I) catalysis to form triazole-linked derivatives .
- Friedel-Crafts acylation : Used in solvent-free conditions with Eaton’s reagent to fuse heterocycles, yielding benzothiazole-imidazole hybrids .
- Mannich reactions : Functionalize benzo[d]thiazole with pyrazole moieties via aminomethylation, as seen in diaza-crown ether syntheses .
Q. How are structural and purity analyses conducted for this compound?
Key methods include:
- NMR spectroscopy : and NMR identify substituent patterns and tautomeric equilibria (e.g., benzo[d]thiazole-tetrazole tautomerism) .
- Infrared (IR) spectroscopy : Confirms functional groups like C=O (1710 cm) and N-H (3269 cm) in derivatives .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How do tautomeric equilibria and solvent effects impact the synthesis of this compound derivatives?
The equilibrium between 2-azidobenzo[d]thiazole and benzo[4,5]thiazolo[3,2-d]tetrazole (Figure 1 in ) is solvent-dependent. For instance:
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate thermochemical properties, ionization potentials, and electron densities. Exact-exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) .
- Molecular docking : Used to study interactions with biological targets (e.g., binding modes of triazolbenzo[d]thiazoles with neuroprotective enzyme active sites) .
Q. How can regioselectivity challenges in pyrazole-functionalization be addressed?
- Tosylhydrazone intermediates : Enable regioselective pyrazole synthesis via controlled cyclization, avoiding byproducts .
- Steric/electronic directing groups : Electron-withdrawing substituents on benzo[d]thiazole guide pyrazole coupling to specific positions .
Biological and Pharmacological Evaluation
Q. What methodologies assess the neuroprotective potential of this compound derivatives?
- In vitro assays : Measure inhibition of oxidative stress markers (e.g., ROS scavenging in neuronal cell lines) .
- Molecular docking : Predict binding affinity to neuroprotective targets like NMDA receptors or kinases .
- ADMET profiling : Computational models evaluate pharmacokinetics and toxicity early in drug development .
Q. How are antibacterial or anticancer activities evaluated for these compounds?
- MIC assays : Determine minimum inhibitory concentrations against bacterial strains (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC values .
- Apoptosis markers : Flow cytometry detects caspase-3 activation or mitochondrial membrane depolarization .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be improved?
Q. How can computational and experimental data resolve contradictory reactivity predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
